Product packaging for 12-Hydroxytetradecanoic acid(Cat. No.:)

12-Hydroxytetradecanoic acid

Cat. No.: B1257281
M. Wt: 244.37 g/mol
InChI Key: CNFJMOLKOFPBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-hydroxymyristic acid is a hydroxy fatty acid that is myristic acid carrying a single hydroxy substituent at position 12. It is a hydroxy fatty acid and a long-chain fatty acid. It derives from a tetradecanoic acid. It is a conjugate acid of a 12-hydroxymyristate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B1257281 12-Hydroxytetradecanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

12-hydroxytetradecanoic acid

InChI

InChI=1S/C14H28O3/c1-2-13(15)11-9-7-5-3-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)

InChI Key

CNFJMOLKOFPBNF-UHFFFAOYSA-N

SMILES

CCC(CCCCCCCCCCC(=O)O)O

Canonical SMILES

CCC(CCCCCCCCCCC(=O)O)O

Synonyms

12-hydroxytetradecanoic acid

Origin of Product

United States

Historical Perspectives on Hydroxy Fatty Acid Discovery and Research Evolution

The journey into understanding hydroxy fatty acids began with early explorations of natural fats and oils. One of the most well-known examples is ricinoleic acid (12-hydroxy-9-octadecenoic acid), the primary component of castor oil, which was discovered in 1848. gerli.com The structural elucidation of ricinoleic acid by Goldsobel in 1894 marked a significant milestone. gerli.com Early research was largely driven by the desire to understand the composition of natural products and their potential applications.

The mid-twentieth century witnessed an expansion of research into fatty acid chemistry, spurred by the growing demand for industrial applications. The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy revolutionized the field, enabling the identification and characterization of a wider array of hydroxy fatty acids from various natural sources. nih.govakjournals.com More recently, the focus has shifted towards understanding the biological activities and potential biomedical applications of these compounds, including their roles in cellular signaling and as biomarkers. nih.govwiley.comnih.gov The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) as a novel class of lipids with anti-diabetic and anti-inflammatory properties has further invigorated research in this area. researchgate.netacs.orgmdpi.com

Significance of Hydroxy Fatty Acids in Chemical and Biological Research

The presence of a hydroxyl group imparts unique chemical and physical properties to fatty acids, making them valuable in various scientific domains. nih.govgsartor.org

In Chemical Research: The hydroxyl group serves as a reactive site for various chemical modifications, including esterification and oxidation. smolecule.com This reactivity allows for the synthesis of a wide range of derivatives with tailored properties. For instance, the ability of some hydroxy fatty acids to form self-assembled fibrillar networks makes them effective gelling agents for organic solvents. sigmaaldrich.comacs.org Their amphiphilic nature, arising from the polar hydroxyl group and non-polar hydrocarbon chain, makes them useful as surfactants and emulsifiers.

In Biological Research: Hydroxy fatty acids are involved in a multitude of biological processes. mdpi.com They are key components of complex lipids like sphingolipids found in the nervous system. gerli.com Certain hydroxy fatty acids have been identified as having potent anti-cancer and anti-inflammatory activities. mdpi.comgerli.com They also play a role in plant defense mechanisms and can serve as biomarkers in ecological and geochemical studies. gerli.comresearchgate.net The study of fatty acid hydratases, enzymes that catalyze the formation of hydroxy fatty acids, is an active area of research for developing sustainable biocatalytic processes. mdpi.comnih.gov

Scope and Research Trajectories for 12 Hydroxytetradecanoic Acid Studies

Natural Sources and Isolation Methodologies

This compound, a hydroxylated fatty acid, is found in various biological systems, ranging from microorganisms to plants. Its isolation from natural sources typically involves extraction with organic solvents, followed by chromatographic techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) for purification. Characterization is then carried out using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Identification in Microbial Systems

The presence of this compound and its derivatives has been identified in the metabolic pathways of several microorganisms.

Bacterial Metabolites

Certain bacterial species are known to produce or metabolize this compound. It is recognized as a bacterial xenobiotic metabolite, indicating its involvement in the bacterial transformation of foreign compounds. wikidata.orgebi.ac.uk

Bacillus cereus, a ubiquitous soil bacterium, has been a subject of study in the context of hydroxy fatty acid biotransformation. wikidata.org Research has demonstrated the ability of Bacillus cereus strain 50 to transform 12-hydroxyoctadecanoic acid into 12-hydroxyoctadecanamide. ebi.ac.ukresearchgate.net In these biotransformation studies, the bacterium is typically cultured in a nutrient-rich medium, such as one containing yeast extract, and incubated with the substrate acid. ebi.ac.ukresearchgate.net The products are then extracted and purified for identification.

Another species, Bacillus sp. U88, has been shown to convert 12-hydroxyoctadecanoic acid into various dihydroxyoctadecanoic acids. researchgate.net Furthermore, metabolic engineering of Escherichia coli has enabled the production of several hydroxy fatty acids, including 12-hydroxyoctadecanoic acid, directly from glucose, showcasing the potential of microbial cell factories for the synthesis of these compounds. d-nb.info

Table 1: this compound as a Bacterial Metabolite

Bacterial SpeciesMetabolic Role/ProcessKey Findings
Bacillus cereusBiotransformationTransforms 12-hydroxyoctadecanoic acid to 12-hydroxyoctadecanamide. ebi.ac.ukresearchgate.net
Bacillus sp. U88BiotransformationConverts 12-hydroxyoctadecanoic acid to 12,15-, 12,16-, and 12,17-dihydroxyoctadecanoic acids. researchgate.net
Escherichia coli (metabolically engineered)BiosynthesisEngineered to produce 12-hydroxyoctadecanoic acid from glucose. d-nb.info
Fungal Metabolites

While various hydroxy fatty acids are known to be produced by fungi and possess biological activities, the specific identification of this compound as a direct fungal metabolite is not as extensively documented as other related compounds. For instance, several 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, have been isolated from the bacterium Lactobacillus plantarum MiLAB 14 and shown to have antifungal properties. nih.gov Some fungi, like those from the genus Metulocladosporiella, are known to produce lipopeptides that contain a 3-hydroxytetradecanoic acid side chain. mdpi.com Although these findings point to the presence of hydroxylated fatty acids in fungal metabolism, more research is needed to specifically catalogue the production of this compound across a broader range of fungal species.

Occurrence in Plant Species

This compound is also a known plant metabolite. ebi.ac.uk Its presence has been confirmed in various parts of different plant species.

The compound has been identified in Elaeagnus angustifolia, commonly known as Russian olive. wikidata.orgneist.res.in Specifically, it has been found in the lipids of the fruit of this plant. wikidata.org

Plant Metabolite Roles

The precise roles of this compound in plants are still being elucidated, but evidence suggests its involvement in plant defense and signaling. In a study on sugarcane, 12-hydroxyoctadecanoic acid was detected in a susceptible line of the plant, indicating a potential role in the plant's response to herbivory by the fall armyworm, Spodoptera frugiperda. biorxiv.org

In the context of plant defense against pathogens, other related hydroxy fatty acids have been shown to play a role. For example, 2-hydroxyoctadecanoic acid (2-HOT) has demonstrated antifungal activity against Colletotrichum species, and its production is induced upon infection. frontiersin.org The production of hydroxy fatty acids in plants is often catalyzed by cytochrome P450-dependent fatty acid hydroxylases. researchgate.net

Association with Plant Growth Regulation

While direct evidence for this compound as a plant growth regulator is limited, its involvement in plant-microbe interactions suggests a potential indirect role. Some hydroxy fatty acids, such as 2-hydroxytetradecanoic acid and 2-hydroxydodecanoic acid, have been shown to stimulate hyphal elongation and branching in arbuscular mycorrhizal fungi (AMF) of the genus Gigaspora. researchgate.netoup.com This stimulation of AMF growth can, in turn, positively influence plant growth and nutrient uptake. The structural specificity of this interaction is highlighted by the fact that other hydroxy fatty acids, like 3-hydroxytetradecanoic acid, did not elicit the same response. researchgate.netoup.com

Table 2: Occurrence and Potential Roles of this compound and Related Compounds in Plants

Plant SpeciesCompoundObserved Role/Association
Elaeagnus angustifolia (Russian olive)This compoundIdentified as a constituent of fruit lipids. wikidata.org
Sugarcane12-Hydroxyoctadecanoic acidDetected in a susceptible line in response to herbivory. biorxiv.org
Arabidopsis thaliana2-Hydroxyoctadecanoic acidInduced upon fungal infection and exhibits antifungal activity. frontiersin.org
Carrot (root exudates)2-Hydroxytetradecanoic acidStimulates hyphal growth of arbuscular mycorrhizal fungi. researchgate.netoup.com

Detection in Invertebrate Organisms

The presence of this compound and its isomers in invertebrates, particularly arthropods, has been a subject of investigation, primarily driven by research into chemical communication and metabolic processes.

The biosynthesis of insect pheromones often involves modifications of common fatty acids through specific enzymatic pathways, including desaturation, reduction, and oxidation. nih.govfrontiersin.org This has led researchers to investigate hydroxylated fatty acids as potential intermediates in these pathways. nih.gov

One notable area of research focused on the moth Spodoptera littoralis. Scientists explored whether this compound and its isomer, 11-hydroxytetradecanoic acid, could be precursors in the formation of (E)-11-tetradecenoic acid, a component of the moth's pheromone blend. nih.govnih.gov To test this hypothesis, deuterium-labeled versions of both 11- and this compound were synthesized to be used as tracers. nih.gov However, extensive analysis of lipid extracts from the pheromone glands of Spodoptera littoralis using gas chromatography-mass spectrometry did not reveal the presence of either 11- or this compound. nih.gov Furthermore, when the synthesized labeled acids were introduced to the pheromone glands, they were not converted into the corresponding unsaturated pheromone component. nih.gov These findings suggest that, at least in Spodoptera littoralis, the biosynthesis of the (E)-11-tetradecenoic acid pheromone does not proceed through the dehydration of a this compound intermediate. nih.gov

Beyond specific pheromone research, isomers of hydroxytetradecanoic acid have been identified in the metabolomes of other arthropods. For instance, various regio-isomers of hydroxymyristic acid (another name for hydroxytetradecanoic acid) have been detected in royal jelly, a secretion from honeybees (Apis mellifera). mdpi.com Additionally, 3-hydroxytetradecanoic acid has been reported as a metabolite in the fruit fly, Drosophila melanogaster. nih.gov

Role in Insect Pheromone Biosynthesis Research

Presence in Other Biological Matrices (e.g., Marine Organisms)

Hydroxytetradecanoic acid isomers are not limited to terrestrial invertebrates; they are also found in a variety of other biological systems, particularly in marine environments.

Several species of marine bacteria have been shown to produce these compounds. For example, 2-hydroxydodecanoic acid and 3-hydroxydodecanoic acid have been identified in the fatty acid profiles of the bioluminescent bacteria Photobacterium damselae and Vibrio fischeri. researchgate.net More broadly, the lipid A component of the outer membrane of many Gram-negative bacteria contains (R)-3-hydroxytetradecanoic acid as a key structural element. nih.gov This includes marine bacteria where it serves as a primary amide-linked acyl chain in the lipid A backbone. nih.gov

The compound has also been detected in marine fungi and algae. Studies on the marine-derived fungus Trichoderma longibrachiatum identified 2-hydroxylated fatty acids as part of its lipid composition. ifremer.fr Similarly, extracts from the marine alga Dictyota dichotoma were found to contain tetradecanoic acid and 2-hydroxyhexadecanoic acid. umt.edu.my Marine sponges, such as Suberites massa and Pseudosuberites, have also been reported to contain 2-hydroxytetradecanoic acid. nih.gov

Table 1: Detection of this compound and its Isomers in Biological Matrices (Note: This table is interactive and can be sorted by clicking on the headers)

Isomer DetectedOrganismKingdomBiological Matrix/ContextSource(s)
This compoundSpodoptera littoralisAnimaliaInvestigated as a potential pheromone precursor but not detected. nih.govnih.gov
Hydroxymyristic acid (regio-isomers)Apis mellifera (Honeybee)AnimaliaRoyal Jelly mdpi.com
3-Hydroxytetradecanoic acidDrosophila melanogaster (Fruit Fly)AnimaliaGeneral Metabolite nih.gov
(R)-3-Hydroxytetradecanoic acidGram-Negative Marine BacteriaBacteriaLipid A component nih.gov
3-Hydroxydodecanoic acidPhotobacterium damselaeBacteriaCellular Fatty Acid researchgate.net
2-Hydroxydodecanoic acidVibrio fischeriBacteriaCellular Fatty Acid researchgate.net
2-Hydroxylated Fatty AcidsTrichoderma longibrachiatumFungiCellular Lipid ifremer.fr
2-Hydroxytetradecanoic acidSuberites massa, PseudosuberitesAnimaliaSponge Tissue nih.gov

Isomeric Diversity and Positional Isomerism of Hydroxytetradecanoic Acids

Hydroxytetradecanoic acid is part of a larger class of hydroxy fatty acids that exhibit significant isomeric diversity. gerli.com This diversity arises primarily from positional isomerism, where the hydroxyl (-OH) group can be located at various positions along the 14-carbon aliphatic chain. gerli.com The specific position of this functional group can significantly influence the molecule's physical and chemical properties, such as its self-assembly behavior and hydrogen bonding capabilities. nih.govacs.org

For example, studies on the longer-chain hydroxyoctadecanoic acids have shown that the hydroxyl group's position dictates how the molecules arrange themselves. nih.govacs.org When the hydroxyl group is near the end of the chain (e.g., at C-12 or C-14), it can participate in intermolecular hydrogen bonding that promotes the growth of crystal structures, whereas a hydroxyl group near the carboxylic acid end (e.g., C-2 or C-3) can lead to different packing arrangements. nih.govacs.org

While this compound is a specific positional isomer, several other isomers have been identified in nature. The most common include:

2-Hydroxytetradecanoic acid (also known as α-hydroxymyristic acid), where the hydroxyl group is on the carbon adjacent to the carboxyl group. It has been found in marine sponges and certain plants. nih.gov

3-Hydroxytetradecanoic acid (also known as β-hydroxymyristic acid), which is a key component of the lipid A in Gram-negative bacteria and is also found in insects like Drosophila melanogaster. nih.govnih.gov

The existence of these different isomers highlights the diverse metabolic pathways that organisms have evolved to produce specialized fatty acid derivatives.

Table 2: Positional Isomers of Hydroxytetradecanoic Acid

Isomer NameCommon NamePosition of Hydroxyl Group
2-Hydroxytetradecanoic acidα-Hydroxymyristic acidC-2
3-Hydroxytetradecanoic acidβ-Hydroxymyristic acidC-3
11-Hydroxytetradecanoic acid-C-11
This compound-C-12
14-Hydroxytetradecanoic acidω-Hydroxymyristic acidC-14

Enzymatic Pathways and Catalytic Mechanisms

The biosynthesis of this compound is primarily governed by the action of fatty acid hydroxylases, with contributions from other enzyme classes. The catalytic mechanisms of these enzymes determine the position of hydroxylation on the fatty acid backbone.

Fatty acid hydroxylases are key enzymes responsible for the synthesis of hydroxy fatty acids. mdpi.com They catalyze the addition of a hydroxyl group to a fatty acid chain. This class of enzymes includes cytochrome P450 monooxygenases and fatty acid hydratases, each with distinct mechanisms and substrate specificities.

Cytochrome P450 (CYP) monooxygenases are a versatile family of heme-thiolate proteins that play a crucial role in the metabolism of a wide array of compounds, including fatty acids. chula.ac.th These enzymes facilitate the hydroxylation of fatty acids by splitting a molecule of oxygen; one oxygen atom is incorporated into the substrate, while the other is reduced to water. chula.ac.th The CYP152 family of P450 enzymes can function as peroxygenases, utilizing hydrogen peroxide for the oxidative decarboxylation and hydroxylation of fatty acids. acs.orgacs.org

CYP enzymes exhibit regioselectivity, catalyzing hydroxylation at different positions on the fatty acid chain, including terminal (ω), sub-terminal (ω-1, ω-2, etc.), and in-chain positions. chula.ac.thresearchgate.net For instance, human CYP4Z1 has been shown to catalyze the in-chain hydroxylation of myristic acid (tetradecanoic acid), producing various monohydroxylated products. ebi.ac.uk Specifically, CYP enzymes from the CYP52 family, found in yeasts like Candida tropicalis, are known to oxidize fatty acids at the omega position to yield ω-hydroxy fatty acids. chula.ac.th The conversion of dodecanoic acid to 12-hydroxydodecanoate is catalyzed by a cytochrome P450 monooxygenase. uniprot.org

Fatty acid hydratases catalyze the regioselective addition of water across a carbon-carbon double bond of unsaturated fatty acids to form hydroxy fatty acids. nih.govresearchgate.net These enzymes are classified into different subtypes based on their regioselectivity, such as cis-Δ9, cis-Δ12, and cis-Δ9/12 subtypes, which act on the corresponding double bonds of the fatty acid substrate. nih.govresearchgate.net For a fatty acid to be a suitable substrate for these hydratases, it generally needs to possess a carboxylic group, a cis-configured double bond, a minimum chain length of C14, and a specific distance between the double bond and the acid group. mdpi.com

For example, fatty acid hydratases from various bacteria have been identified that can convert unsaturated C18 fatty acids into their hydroxylated counterparts. nih.gov While much of the research has focused on C18 substrates, the principles of regioselectivity can be applied to understand the potential formation of this compound from a C14 unsaturated precursor.

Fatty acid desaturases are enzymes that typically introduce double bonds into fatty acid chains. nih.gov However, some desaturase-like enzymes have been found to possess alternative functionalities, including hydroxylation. aocs.org These enzymes often act on the Δ12 position of acyl groups. aocs.org For instance, a castor hydroxylase has been shown to exhibit a low level of desaturase activity. nih.gov Conversely, some desaturases can have a dioxygenase function, leading to the formation of diol derivatives. osti.gov While direct evidence for the involvement of desaturases in the primary synthesis of this compound is limited, their catalytic plasticity suggests a potential role. osti.gov

Lipoxygenases (LOXs) are dioxygenase enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce fatty acid hydroperoxides. mdpi.com These hydroperoxides are then typically reduced to the corresponding hydroxy fatty acids. wikipedia.org LOXs exhibit both regio- and stereospecificity. For example, 12-lipoxygenase (12-LOX) metabolizes arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is subsequently reduced to 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). wikipedia.orgnih.gov While the primary substrates for LOXs are polyunsaturated fatty acids like arachidonic acid and linoleic acid, their potential to act on other fatty acid substrates is an area of ongoing research. gerli.com

Cytochrome P450 Monooxygenases in Hydroxylation

Desaturase Activity in Hydroxy Fatty Acid Formation

Precursor Utilization and Substrate Specificity in Biological Systems

The synthesis of this compound is dependent on the availability of suitable precursor molecules and the substrate specificity of the involved enzymes.

The primary precursor for the formation of this compound is tetradecanoic acid (myristic acid) or its unsaturated derivatives. For instance, human CYP4Z1 utilizes myristic acid for in-chain hydroxylation. ebi.ac.uk In the moth Spodoptera littoralis, deuterium-labeled this compound was synthesized to study a desaturation reaction, indicating its role as a potential intermediate in pheromone biosynthesis. nih.govthegoodscentscompany.com

The substrate specificity of fatty acid hydroxylating enzymes is a key determinant of the final product. Fatty acid hydratases, for example, show a preference for fatty acids of specific chain lengths and degrees of unsaturation. nih.gov Similarly, cytochrome P450 enzymes exhibit varying affinities for different fatty acid substrates. For example, CYP94C1 from Arabidopsis thaliana has a broad substrate specificity, acting on fatty acids from C12 to C18. frontiersin.org The substrate specificity of these enzymes ensures the controlled production of specific hydroxy fatty acids within a biological system.

Table 1: Enzymes Involved in Hydroxy Fatty Acid Biosynthesis

Enzyme Class Catalytic Action Example(s) Precursor(s) Product(s)
Cytochrome P450 Monooxygenases Hydroxylation of fatty acids CYP4Z1, CYP52A17 Myristic acid, Lauric acid Monohydroxylated myristates, 12-Hydroxydodecanoic acid
Fatty Acid Hydratases Hydration of unsaturated fatty acids Oleate hydratases Oleic acid, Linoleic acid 10-Hydroxystearic acid, 10-Hydroxy-cis-12-octadecenoic acid
Fatty Acid Desaturases Introduction of double bonds (with some hydroxylase activity) Castor hydroxylase Oleate Ricinoleic acid
Lipoxygenases Dioxygenation of polyunsaturated fatty acids 12-Lipoxygenase (12-LOX) Arachidonic acid 12(S)-Hydroxyeicosatetraenoic acid

Metabolic Engineering Strategies for Production

The industrial production of this compound and other hydroxy fatty acids (HFAs) through chemical synthesis methods often involves harsh reaction conditions and can be environmentally detrimental. rsc.org Biological synthesis using metabolically engineered microorganisms presents a promising and more sustainable alternative. nih.govresearchgate.net By harnessing and optimizing the natural metabolic pathways of microbes, it is possible to produce specific HFAs from renewable feedstocks like glucose. d-nb.infonih.gov

Engineering Microbial Cell Factories (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are frequently chosen as cell factories for producing valuable chemicals due to their well-understood genetics, rapid growth, and established fermentation processes. d-nb.infonih.gov

Escherichia coli has been successfully engineered to produce a variety of HFAs, including ω-hydroxy fatty acids, directly from glucose. d-nb.infonih.gov A common strategy involves introducing a fatty acid hydroxylase to convert free fatty acids (FFAs) into HFAs. For instance, the P450 monooxygenase CYP102A1 from Bacillus megaterium has been expressed in E. coli to catalyze the hydroxylation of fatty acids. d-nb.infounl.edu This enzyme can hydroxylate fatty acids with chain lengths from 12 to 22 carbons, typically at subterminal positions. unl.edu To enhance production, the native fatty acid degradation pathway is often blocked, for example, by knocking out the acyl-CoA synthetase gene (fadD). d-nb.infounl.edu This prevents the breakdown of both the FFA precursors and the HFA products. d-nb.info Further engineering to increase the intracellular pool of FFAs, such as by overexpressing thioesterases like 'TesA and acetyl-CoA carboxylase (ACCase), has led to significant increases in HFA titers. d-nb.infonih.gov One engineered E. coli strain, after multiple rounds of optimization, produced a mixture of HFAs at a titer of 58.7 mg/L in shake flasks and up to 548 mg/L in fed-batch fermentation. d-nb.infonih.gov

Saccharomyces cerevisiae , or baker's yeast, is another powerful platform for producing fatty acid-derived chemicals. nih.govnih.gov Its ability to accumulate large amounts of lipids makes it a suitable host for producing HFAs. nih.gov Engineering strategies in yeast often focus on increasing the supply of metabolic precursors like acetyl-CoA and malonyl-CoA, which are the building blocks for fatty acid synthesis. mdpi.com This can be achieved by overexpressing key genes in the fatty acid biosynthesis pathway, such as ACC1 (acetyl-CoA carboxylase), FAS1 (fatty acid synthase 1), and FAS2 (fatty acid synthase 2). nih.govfrontiersin.org To channel the metabolic flux towards the desired product and prevent its degradation or incorporation into other cellular components, genes involved in competing pathways are often disrupted. For example, deleting genes that encode acyl-CoA synthetases (FAA1, FAA4) can lead to the accumulation of free fatty acids. researchgate.net By introducing a heterologous P450 monooxygenase system, these accumulated FFAs can be converted to HFAs. researchgate.net

Pathway Optimization for Enhanced Biosynthesis

Optimizing the biosynthetic pathway is crucial for maximizing the yield and purity of this compound. This involves a multi-pronged approach to streamline the flow of carbon from the feedstock to the final product.

Another critical aspect of pathway optimization is preventing the degradation of both the fatty acid intermediates and the final hydroxy fatty acid products. The β-oxidation pathway is the primary route for fatty acid degradation in many microbes. A common and effective strategy is to knock out the fadD gene in E. coli, which encodes acyl-CoA synthetase, the first enzyme in the β-oxidation pathway. d-nb.infounl.edu This single deletion effectively blocks the entry of fatty acids into the degradation cycle, thereby increasing their availability for hydroxylation. d-nb.info

Directing the metabolic flux specifically towards medium-chain fatty acids like dodecanoic acid (the precursor to this compound) is also essential. This is often achieved by expressing specific acyl-ACP thioesterases that have a preference for medium-chain-length acyl-ACPs, effectively cleaving them to release free fatty acids of the desired chain length. frontiersin.orgplos.org For instance, co-expression of a selected thioesterase gene, CcFatB1, with a fatty acid metabolism regulator and a monooxygenase, boosted the production of medium-chain HFAs in E. coli. frontiersin.org

Optimization Strategy Target Gene/Enzyme Organism Effect Reference
Enhance Precursor Supply Acetyl-CoA Carboxylase (ACCase)E. coliIncreases malonyl-CoA pool, boosting FFA synthesis. d-nb.infonih.gov
Block Degradation Acyl-CoA Synthetase (FadD)E. coliPrevents entry of FFAs and HFAs into β-oxidation. d-nb.infounl.edu
Control Chain Length Acyl-ACP Thioesterase (e.g., CcFatB1)E. coliIncreases proportion of medium-chain fatty acids. frontiersin.orgplos.org
Improve Hydroxylation P450 Monooxygenase Fusion ProteinE. coliEnhances catalytic efficiency and electron transfer. nih.gov
Increase FFA Pool Deletion of Acyl-CoA Synthetases (FAA1, FAA4)S. cerevisiaeLeads to accumulation of free fatty acids. researchgate.net

Genetic Manipulation of Fatty Acid Metabolism

Targeted genetic manipulation of fatty acid metabolism is fundamental to creating efficient microbial cell factories for this compound production. These manipulations aim to rewire the cell's native metabolic network to prioritize the synthesis of the target molecule.

Key genetic manipulations include:

Overexpression of Fatty Acid Synthesis Genes : Increasing the expression levels of the core fatty acid synthesis machinery, including acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1, FAS2 in yeast), is a foundational step to ensure a high flux towards fatty acid production. nih.govmdpi.com

Deletion of Competing Pathways : As mentioned, knocking out genes involved in fatty acid degradation, such as fadD in E. coli, is a highly effective strategy. d-nb.infounl.edu Similarly, in yeast, deletion of genes like POX1, which encodes a fatty acyl-CoA oxidase involved in peroxisomal β-oxidation, can help preserve the FFA pool. researchgate.net

Heterologous Expression of Hydroxylases : The introduction of foreign genes encoding enzymes with the desired functionality is a cornerstone of metabolic engineering. For HFA production, this involves expressing a fatty acid hydroxylase, often a cytochrome P450 monooxygenase, that can convert the fatty acid precursor into the hydroxylated product. d-nb.infonih.gov The choice of hydroxylase is critical for determining the position of the hydroxyl group on the fatty acid chain. nih.govunl.edu For example, CYP153A family enzymes are known for their high ω-regioselectivity on medium-chain fatty acids. nih.gov

Regulator Engineering : The expression of global regulators of fatty acid metabolism can be manipulated. For instance, the FadR protein in E. coli is a transcriptional regulator that represses fatty acid biosynthesis and induces the β-oxidation pathway. Modifying or co-expressing fadR can be part of a strategy to boost HFA production. frontiersin.org

Advanced Genetic Tools : Modern genetic tools like CRISPR/Cas9 and RNA interference (RNAi) allow for precise and efficient gene editing and expression control. mdpi.comfrontiersin.org These technologies enable the simultaneous modification of multiple genes, facilitating the rapid construction and optimization of complex production strains. mdpi.com For example, CRISPR-mediated interference was used to repress fermentative pathways in yeast, resulting in a 36% increase in medium-chain fatty acid titers. mdpi.com

Genetic Target Manipulation Purpose Example Organism Reference
fadDKnockoutBlock β-oxidation of fatty acidsE. coli d-nb.infounl.edu
'tesA, ACCaseCo-expressionIncrease free fatty acid poolE. coli d-nb.infonih.gov
CYP102A1 / CYP153AHeterologous ExpressionIntroduce fatty acid hydroxylation capabilityE. coli d-nb.infonih.gov
ACC1, FAS1, FAS2OverexpressionEnhance fatty acid biosynthesis pathwayS. cerevisiae nih.gov
PAH1, LPP1, DPP1DeletionIncrease phosphatidic acid to upregulate FA synthesisS. cerevisiae mdpi.com

Tracer Studies and Isotopic Labeling in Metabolic Research

Tracer studies using isotopically labeled molecules are powerful tools for elucidating metabolic pathways and quantifying the flow of metabolites, known as metabolic flux. nih.govbitesizebio.com These techniques are invaluable for understanding and optimizing the engineered biosynthesis of compounds like this compound.

The fundamental principle of metabolic tracing involves introducing a metabolite containing a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. nih.govbitesizebio.com These labeled atoms act as "tracers" that can be followed as the molecule is processed through various enzymatic reactions. nih.gov The labeled molecule (the tracer) is chemically identical to its unlabeled counterpart (the tracee) and is assumed to be treated the same way by the cell's metabolic machinery. nih.gov

By tracking the incorporation of the isotope into downstream metabolites over time, researchers can map out active metabolic pathways and determine the relative contribution of different pathways to the production of a specific compound. bitesizebio.comnih.gov The analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between molecules based on the mass difference imparted by the isotope. nih.govbitesizebio.com

For example, to study the biosynthesis of this compound in an engineered microbe, one could supply ¹³C-labeled glucose as the carbon source. nih.gov The ¹³C atoms would first be incorporated into the central carbon metabolites like acetyl-CoA. These labeled acetyl-CoA units would then be used by the fatty acid synthesis pathway to build fatty acid chains. By analyzing the mass distribution in the resulting dodecanoic acid and this compound pools, researchers can:

Confirm that the product is being synthesized de novo from the provided glucose. nih.gov

Quantify the rate of fatty acid synthesis and hydroxylation. nih.gov

Identify metabolic bottlenecks where the flow of the isotope is restricted.

Uncover alternative or previously unknown pathways that contribute to the synthesis of the product or its precursors.

Isotopic labeling provides a dynamic view of metabolism that cannot be obtained from simply measuring the static concentrations of metabolites. bitesizebio.comnih.gov This detailed understanding of metabolic fluxes is critical for rational metabolic engineering, allowing scientists to identify the most effective targets for genetic modification to improve the production of this compound. unl.edu

Chemical Synthesis and Derivatization of 12 Hydroxytetradecanoic Acid

Total Synthesis Approaches and Methodological Advancements

The total synthesis of 12-hydroxytetradecanoic acid and its analogues has been achieved through various chemical strategies. These methods often involve multi-step sequences starting from commercially available precursors. Research in this area focuses on improving yield, reducing the number of steps, and developing more environmentally benign processes. frontiersin.orgresearchgate.net

Stereoselective Synthesis of Enantiomers

The development of methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of hydroxy fatty acids is crucial for studying their specific biological roles. While specific literature detailing the stereoselective synthesis of this compound is not abundant, general strategies for related molecules provide a framework. These methods often employ chiral catalysts or chiral pool starting materials. For instance, asymmetric hydrogenation and organocatalytic approaches have been successfully used to synthesize enantiopure hydroxy fatty acids like 3-hydroxyhexadecanoic acid. Such methodologies, including the use of proline-catalyzed asymmetric α-aminooxylation or lipase-catalyzed resolutions, could potentially be adapted for the synthesis of the individual enantiomers of this compound. nih.govacs.org

Development of Novel Synthetic Routes

Efforts to devise new synthetic pathways aim to increase efficiency and access to this compound and its derivatives. One reported method involves the synthesis of racemic this compound via the sodium borohydride (B1222165) (NaBH4) reduction and subsequent hydrolysis of its corresponding keto ester, which is prepared using a Blaise condensation method.

Another innovative approach has been the engineering of yeast strains like Candida tropicalis and Candida viswanathii for the biotransformation of substrates into ω-hydroxy fatty acids. rsc.org For example, engineered C. viswanathii can convert dodecane (B42187) into dodecanedioic acid, with ω-hydroxydodecanoic acid (a C12 analogue) as a key metabolic intermediate. rsc.org Such biosynthetic strategies represent a promising green alternative to traditional chemical synthesis. rsc.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts, such as enzymes. Lipases, in particular, are widely used for the synthesis and modification of hydroxy fatty acids due to their substrate specificity and ability to function in organic solvents. mdpi.comconicet.gov.ar For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been effectively used to catalyze the polycondensation of hydroxy fatty acids, demonstrating the potential of enzymes in producing polymers from these monomers. researchgate.net

Fatty acid hydratases (FAHs) represent another class of enzymes with significant potential for the biological synthesis of hydroxy fatty acids. nih.gov These enzymes catalyze the regioselective addition of water to the double bonds of unsaturated fatty acids, offering a direct route to specific hydroxy fatty acid isomers. nih.gov The exploration of novel bacterial FAHs is expanding the range of accessible hydroxy fatty acids, providing a sustainable alternative to chemical synthesis. nih.gov

Preparation of Labeled Analogues for Research Applications

Isotopically labeled analogues of this compound are invaluable tools for metabolic research, allowing scientists to trace the fate of the molecule in biological systems. Methods have been developed for the synthesis of both deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled compounds. nih.govnih.govnih.govresearchgate.net

The synthesis of carbon-13 labeled tetradecanoic acids has also been described, providing a blueprint for labeling at various positions within the fatty acid chain. nih.gov Common strategies include using K¹³CN to introduce a label at the carbonyl carbon or using [1-¹³C]1-bromododecane to label the third carbon position. nih.gov These labeled fatty acids are crucial for studies involving mass spectrometry and NMR to investigate metabolic pathways. asm.org

Synthesis of Derivatives and Analogues for Structure-Function Studies

The synthesis of derivatives and analogues of this compound is essential for investigating how its chemical structure relates to its biological function. The hydroxyl and carboxylic acid groups serve as reactive sites for a variety of chemical modifications.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound readily undergoes esterification with various alcohols. This reaction is typically catalyzed by an acid, such as anhydrous hydrogen chloride or sulfuric acid. google.come-bookshelf.de For example, esters can be prepared by heating a mixture of the hydroxy acid and an alcohol, with methods developed to remove the water formed during the reaction to drive it to completion. google.com These ester derivatives are used in various applications, including as cosmetic oil bases. nih.gov Lipase-catalyzed esterification and transesterification are also common, offering milder reaction conditions and high selectivity. mdpi.com Recently, visible light-promoted esterification using photoacid generators has emerged as a mild and efficient method. wiley.com

Amidation: Amides of this compound are synthesized by reacting the carboxylic acid with ammonia (B1221849) or an amine. This transformation can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activate the carboxylic acid for reaction with the amine. Another method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or a mixed anhydride (B1165640) with ethyl chloroformate, before adding the amine. google.com Additionally, biocatalytic amidation using whole-cell systems, such as Bacillus cereus, has been shown to effectively convert 12-hydroxyoctadecanoic acid to its corresponding amide, 12-hydroxyoctadecanamide. tandfonline.com These amidation reactions are used to create molecules for various applications, including as rheology additives. google.com

Functional Group Modifications and Diversification

The bifunctional nature of this compound, possessing both a terminal carboxylic acid group and a secondary hydroxyl group at the C-12 position, allows for a wide range of chemical modifications. These reactions enable the synthesis of a diverse library of derivatives with tailored properties for various research and industrial applications. The reactivity of each functional group can be selectively targeted to yield esters, amides, ketones, and polymers, thereby expanding the utility of the parent molecule.

Reactions Involving the Carboxyl Group

The carboxylic acid moiety is a primary site for modifications such as esterification and amidation.

Esterification

The carboxylic acid can be converted to its corresponding ester, a common modification for altering solubility, creating chemical handles for further reactions, or for analytical purposes like gas chromatography. Acid-catalyzed esterification is a standard method. For instance, in studies of related hydroxy fatty acids, methyl esters are prepared for analysis by heating with reagents like a sulfuric acid/methanol (B129727)/benzene mixture or 14% boron trifluoride in methanol (BF3-MeOH). nih.gov While these specific conditions were reported for analytical preparations of related compounds, similar principles apply to the bulk synthesis of esters from this compound. The hydroxyl group can also participate in esterification, leading to the formation of polyesters or estolides, which are oligomeric fatty acids linked by ester bonds.

Amidation

Amide derivatives can be synthesized by reacting the carboxylic acid group with an amine. This transformation can be achieved through chemical or enzymatic methods.

Chemical Amidation: Coupling agents are frequently employed to facilitate amide bond formation under mild conditions. For the synthesis of bis-amides from the related 12-hydroxyoctadecanoic acid, coupling agents such as dicyclohexylcarbodiimide (DCC) are used. The reaction typically proceeds in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Another effective agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is notable for its water tolerance.

Enzymatic Amidation: Biocatalytic methods offer a green alternative for amide synthesis. Studies have shown that microorganisms like Bacillus cereus can efficiently transform 12-hydroxyoctadecanoic acid into its corresponding amide, 12-hydroxyoctadecanamide. tandfonline.comresearchgate.net In these biotransformations, the reaction occurs under aerobic conditions in a nutrient medium, with yields reported to increase with reaction time. researchgate.net For example, one study reported yields of 9.1% after 2 days and 21.5% after 5 days for the amidation of 12-hydroxyoctadecanoic acid. researchgate.net

MethodReagents/CatalystSubstrate ExampleProductKey ConditionsReported YieldReference
Chemical CouplingDicyclohexylcarbodiimide (DCC)12-Hydroxyoctadecanoic acidN,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)Anhydrous DCM, 0–25°C, 12–24 h68–72%
EnzymaticBacillus cereus 5012-Hydroxyoctadecanoic acid12-HydroxyoctadecanamideAerobic, 30°C, 1% yeast extract medium21.5% (after 5 days) researchgate.net

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-12 position is another key site for derivatization, primarily through oxidation and polymerization reactions.

Oxidation

The secondary alcohol can be oxidized to the corresponding ketone, yielding 12-oxotetradecanoic acid. This transformation introduces a new functional group that can be used for further derivatization. Standard oxidizing agents can be employed for this purpose. For the analogous 12-hydroxyoctadecanoic acid, oxidation of the hydroxyl group to a ketone is achieved using reagents like chromium trioxide (CrO₃) in acidic conditions or through Jones oxidation. kyoto-u.ac.jp Enzymes such as hydroxy fatty acid dehydrogenase from Micrococcus luteus can also catalyze the conversion of 12-hydroxyoctadecanoic acid to the corresponding 12-oxooctadecanoic acid. kyoto-u.ac.jp

MethodReagent/CatalystSubstrate ExampleProductReference
Chemical OxidationChromium trioxide (CrO₃) / Jones Oxidation12-Hydroxyoctadecanoic acid12-Oxooctadecanoic acid kyoto-u.ac.jp
Enzymatic OxidationHydroxy fatty acid dehydrogenase12-Hydroxyoctadecanoic acid12-Oxooctadecanoic acid kyoto-u.ac.jp

Polymerization

This compound is an AB-type monomer, meaning it contains two different functional groups (hydroxyl and carboxyl) that can react with each other to form polymers. This self-condensation polymerization leads to the formation of linear polyesters. Research has described the synthesis of poly(ω-hydroxytetradecanoate) from methyl ω-hydroxytetradecanoic acid via melt condensation. researchgate.net The polymerization is typically catalyzed by agents like titanium tetraisopropoxide (Ti[OiPr]₄) and performed in a two-stage process under high temperature and vacuum to remove the condensation byproducts and drive the reaction toward high molecular weight polymers. researchgate.net The molecular weight of the resulting polyester (B1180765) can be controlled by adjusting the catalyst concentration. researchgate.net

MonomerCatalystCatalyst Concentration (ppm)Polymerization ConditionsResulting PolymerWeight-Average Molecular Weight (Mw)Reference
Methyl ω-hydroxytetradecanoic acidTitanium tetraisopropoxide (Ti[OiPr]₄)50Stage 1: 200°C, 2h, N₂; Stage 2: 220°C, 4h, vacuumPoly(ω-hydroxytetradecanoate)53,000 researchgate.net
Methyl ω-hydroxytetradecanoic acidTitanium tetraisopropoxide (Ti[OiPr]₄)300Stage 1: 200°C, 2h, N₂; Stage 2: 220°C, 4h, vacuumPoly(ω-hydroxytetradecanoate)110,000 researchgate.net

Molecular and Cellular Research on 12 Hydroxytetradecanoic Acid Interactions

Investigation of Molecular Recognition and Binding Mechanisms

Research into the molecular interactions of hydroxylated fatty acids has revealed their engagement with various cellular receptors and signaling proteins. While specific studies on 12-hydroxytetradecanoic acid are part of a broader investigation into this class of molecules, related compounds offer significant insights. For instance, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a structurally similar eicosanoid, has been shown to bind to high-affinity cytosolic/nuclear receptors. nih.gov This binding protein, with an approximate molecular mass of 50 kDa, forms a complex with heat shock proteins hsp70 and hsp90. nih.gov Furthermore, this 50-kDa binding protein interacts as a homodimer with the steroid receptor coactivator-1 (SRC-1) in the presence of 12(S)-HETE, suggesting a signaling pathway that involves nuclear receptor coactivator proteins. nih.gov

The interaction of these hydroxylated fatty acids can trigger downstream signaling cascades. For example, 12(S)-HETE can induce the translocation of Protein Kinase C-alpha (PKC-α) to the plasma membrane, a process linked to a G-protein-coupled receptor-mediated hydrolysis of inositol (B14025) phospholipids (B1166683). nih.gov This is supported by the observation that 12(S)-HETE increases cellular levels of diacylglycerol and inositol trisphosphate. nih.gov In another context, the (R)-isomer of 3-hydroxytetradecanoic acid interacts with outer membrane receptor proteins in bacteria, which are involved in the high-affinity binding and transport of specific substrates. drugbank.com Additionally, Toll-like receptor 4 (TLR4), in cooperation with LY96, is known to mediate the innate immune response to bacterial lipopolysaccharide (LPS) and is also involved in inflammatory responses triggered by free fatty acids. uniprot.org

Interacting ProteinLigand StudiedCellular LocationObserved Effect
50-kDa binding protein12(S)-HETECytosol/NucleusForms complex with hsp70, hsp90 and interacts with SRC-1. nih.gov
Protein Kinase C-alpha (PKC-α)12(S)-HETECytosol to Plasma MembraneTranslocation to the plasma membrane. nih.gov
Outer membrane receptors(R)-3-hydroxytetradecanoic acidBacterial Outer MembraneHigh-affinity binding and transport of substrates. drugbank.com
Toll-like receptor 4 (TLR4)Lipopolysaccharide, Free fatty acidsPlasma MembraneMediates innate immune and inflammatory responses. uniprot.org

This compound and related hydroxy fatty acids can directly bind to and modulate the activity of various enzymes. The introduction of a hydroxyl group along the fatty acid chain creates a site for potential interactions within enzyme active sites, leading to either inhibition or activation.

One area of significant research is the impact of hydroxy fatty acids on lipid metabolism enzymes. For example, 9,10-dichloro-12-hydroxyoctadecanoic acid has demonstrated inhibitory effects on diacylglycerol acyltransferase (DGAT), an enzyme crucial for the synthesis of triglycerides. Similarly, studies on silylated derivatives of hydroxystearic acids have shown that these compounds can down-regulate the expression of genes for fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1), key enzymes in fatty acid synthesis. mdpi.com

In the context of fatty acid oxidation, ovariectomized rats fed a diet high in certain monounsaturated fatty acids showed higher hepatic acyl-CoA oxidase (ACO) and carnitine palmitoyltransferase-1 (CPT-1) gene expressions and enzyme activities, suggesting a role for specific fatty acids in modulating these oxidative pathways. mdpi.com Furthermore, the enzyme 12-lipoxygenase is responsible for metabolizing eicosapentaenoic acid into 12-hydroxyeicosapentaenoic acid (12-HEPE) in the skin, highlighting a direct enzymatic conversion of a fatty acid into its hydroxylated, active form. nih.gov

EnzymeModulating CompoundEffect on Activity
Diacylglycerol acyltransferase (DGAT)9,10-dichloro-12-hydroxyoctadecanoic acidInhibition
Fatty Acid Synthase (FASN)Silylated hydroxystearic acidsDown-regulation of gene expression mdpi.com
Stearoyl-CoA Desaturase-1 (SCD1)Silylated hydroxystearic acidsDown-regulation of gene expression mdpi.com
Acyl-CoA Oxidase (ACO)High MUFA dietIncreased gene expression and activity mdpi.com
Carnitine Palmitoyltransferase-1 (CPT-1)High MUFA dietIncreased gene expression and activity mdpi.com
12-LipoxygenaseEicosapentaenoic acid (substrate)Metabolizes to form 12-HEPE nih.gov

Interaction with Cellular Receptors and Signaling Proteins

Modulation of Cellular Processes and Pathways

The physical properties of cell membranes are significantly influenced by their lipid composition, including the presence of hydroxylated fatty acids. Membrane fluidity is a critical factor for cellular function, affecting protein diffusion and signaling. wikipedia.org The incorporation of fatty acids can alter this fluidity. nih.gov

The structure of the fatty acid plays a key role. Saturated fatty acids, with their straight chains, can pack tightly, leading to a more rigid membrane structure. mdpi.com In contrast, unsaturated fatty acids, with kinks in their chains due to double bonds, increase the spacing between phospholipids and enhance membrane fluidity. wikipedia.orgkhanacademy.org The length of the fatty acid chain also has an effect, with shorter chains being less stiff and contributing to increased fluidity. mdpi.com

FactorInfluence on Membrane Fluidity
TemperatureHigher temperature increases fluidity. wikipedia.orgkhanacademy.org
Saturated Fatty AcidsTend to decrease fluidity due to tight packing. mdpi.com
Unsaturated Fatty AcidsIncrease fluidity by creating space between phospholipids. wikipedia.orgkhanacademy.org
Fatty Acid Chain LengthShorter chains increase fluidity. mdpi.com
CholesterolActs as a buffer, modulating fluidity based on temperature. wikipedia.orgkhanacademy.org

This compound and its relatives are implicated in the regulation of various lipid metabolic pathways. Their effects can be seen from the synthesis and storage of fats to their breakdown for energy.

Studies have shown that certain hydroxy fatty acids can influence the expression of key genes involved in lipid metabolism. For example, berberine (B55584) has been found to regulate lipid metabolism pathways by affecting the levels of several lipid biomarkers, including 2-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid, which in turn were linked to the regulation of fatty acid elongation, degradation, and biosynthesis. mdpi.com

In animal models, dietary interventions with specific fatty acid compositions have demonstrated significant effects on lipid metabolism. Ovariectomized rats, a model for postmenopausal obesity, showed that a diet with a high percentage of monounsaturated fatty acids could lower hepatic triglyceride levels and the activity of fatty acid synthase (FAS), a key enzyme in fat synthesis. mdpi.com Conversely, the same diet increased the gene expression and activity of enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase (ACO) and carnitine palmitoyltransferase-1 (CPT-1). mdpi.com Furthermore, research on fatty acid esters of hydroxy fatty acids (FAHFAs) has highlighted the role of enzymes like Candida antarctica lipase (B570770) A (CalA) in their synthesis, indicating a direct enzymatic pathway for the production of these regulatory molecules. acs.org

Metabolic ProcessKey Molecules/EnzymesObserved Effect of Hydroxy Fatty Acids/Related Compounds
Fatty Acid SynthesisFatty Acid Synthase (FAS)Decreased activity with high MUFA diet in OVX rats. mdpi.com
Fatty Acid OxidationAcyl-CoA Oxidase (ACO), Carnitine Palmitoyltransferase-1 (CPT-1)Increased gene expression and activity with high MUFA diet in OVX rats. mdpi.com
Triglyceride SynthesisDiacylglycerol acyltransferase (DGAT)Inhibition by 9,10-dichloro-12-hydroxyoctadecanoic acid.
Overall Lipid Metabolism2-hydroxyhexadecanoic acid, 16-hydroxyhexadecanoic acidLevels modulated by berberine, affecting fatty acid elongation, degradation, and biosynthesis. mdpi.com

Hydroxylated fatty acids are emerging as important signaling molecules in the communication between different species, particularly in microbial and plant-microbe interactions. These compounds can influence the growth, development, and behavior of neighboring organisms.

For instance, 12-hydroxystearic acid (12-HSA), a compound structurally related to this compound, has been identified as a major metabolite produced by a mixed microbial culture derived from wheatgrass. nih.gov This molecule was found to modulate the planktonic growth and biofilm formation of various marine bacterial strains, suggesting it acts as an interspecies signaling factor. nih.gov The differential effects observed on different bacterial strains indicate a specific signaling mechanism rather than a non-specific effect like altering membrane fluidity. nih.gov

In the context of plant-fungi interactions, 2-hydroxytetradecanoic acid has been shown to stimulate hyphal elongation and branching in arbuscular mycorrhizal fungi, indicating its role as a signal that triggers fungal growth. oup.com In bacteria-plant interactions, some plant pathogenic bacteria utilize (R)-methyl 3-hydroxymyristate as a quorum-sensing signal, which controls the production of virulence factors. jst.go.jp Furthermore, the soil bacterium Hylemonella gracilis has been shown to engage in interspecific interactions where the exchange of metabolites, potentially including hydroxylated fatty acids, influences the growth and physiology of co-cultivated bacteria. nih.gov

Interacting OrganismsSignaling MoleculeObserved Effect
Mixed microbial culture and marine bacteria12-hydroxystearic acid (12-HSA)Modulates planktonic growth and biofilm formation. nih.gov
Plants and arbuscular mycorrhizal fungi2-hydroxytetradecanoic acidStimulates hyphal elongation and branching. oup.com
Plant pathogenic bacteria (Ralstonia solanacearum)(R)-methyl 3-hydroxymyristateQuorum-sensing signal controlling virulence factor production. jst.go.jp
Soil bacteria (Hylemonella gracilis and others)Metabolites (potential for hydroxy fatty acids)Influences growth and physiology of co-cultivated bacteria. nih.gov

Effects on Lipid Metabolism Regulation

Studies on Self-Assembly and Supramolecular Structures

There is no available research data specifically investigating the self-assembly and supramolecular structures formed by this compound.

Formation of Organogels and Fibrillar Networks

No studies were found that document the ability of this compound to act as an organogelator or to form self-assembled fibrillar networks. The critical gelation concentration, morphology of aggregates (such as fibers or ribbons), and the thermodynamic properties of any potential gels remain uncharacterized.

Co-surfactant Behavior in Complex Fluid Systems

There is no available information on whether this compound exhibits co-surfactant behavior in complex fluid systems, such as microemulsions or liquid crystalline phases. Its influence on the phase behavior of surfactant systems has not been studied.

Orthogonal Self-Assembly Research

No research has been conducted to determine if this compound can participate in orthogonal self-assembly, where it might form an independent network structure within another pre-existing self-assembled system, such as surfactant micelles or lamellar phases.

This lack of data highlights an opportunity for future research to explore the material science and supramolecular chemistry of this and other intermediate-chain hydroxy fatty acids.

Advanced Analytical Methodologies for 12 Hydroxytetradecanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 12-hydroxytetradecanoic acid, enabling its separation from complex biological matrices and the resolution of isomeric forms. Various chromatographic techniques are employed, each with its specific advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. jfda-online.com This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. jfda-online.com For GC-MS analysis, fatty acids are typically derivatized to increase their volatility and thermal stability. jfda-online.com A common derivatization method is the conversion of the carboxylic acid to its methyl ester (FAME). uib.no

The separation of these derivatives is often performed on capillary columns with various stationary phases. uib.no The choice of the column is critical for achieving the desired separation. For instance, columns like DB-5 and DB-17 have been successfully used for the separation of diastereomeric derivatives of hydroxy acids. doi.org Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. lipidmaps.org This allows for both the identification and quantification of this compound, even at low concentrations. lipidmaps.org

Table 1: GC-MS Analysis Parameters for Hydroxy Fatty Acids

Parameter Description Reference
Derivatization Conversion to volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, is often necessary. lipidmaps.org lipidmaps.org
Column Capillary columns like HP-5MS are commonly used for separation. lipidmaps.org lipidmaps.org
Oven Program A temperature gradient is typically employed to ensure efficient separation of different fatty acids. lipidmaps.org lipidmaps.org
Detection Mass spectrometry provides both qualitative and quantitative data based on mass spectra and retention times. uib.no uib.no

High-Performance Liquid Chromatography (HPLC) and Variants (e.g., ELSD, MS/MS)

High-performance liquid chromatography (HPLC) is another indispensable tool for the analysis of this compound, offering several advantages over GC, particularly for less volatile or thermally labile compounds. aocs.org HPLC can be used for both analytical and micropreparative purposes, allowing for the isolation of pure compounds for further analysis. aocs.org

Different HPLC modes can be employed for the separation of hydroxy fatty acids. Reversed-phase HPLC, often using C18 columns, is widely used for separating fatty acids based on their hydrophobicity. hplc.euakjournals.com Normal-phase HPLC on silica (B1680970) gel columns can be effective for separating isomers with different polarities, such as those with hydroxyl groups at different positions. aocs.orgnih.gov

For detection, various detectors can be coupled with HPLC. While UV detection can be used, especially after derivatization with a UV-absorbing chromophore, more universal detectors like the Evaporative Light Scattering Detector (ELSD) are also employed. nih.govakjournals.com ELSD is particularly useful as its response is not dependent on the optical properties of the analyte. akjournals.com For enhanced sensitivity and structural information, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This combination allows for the highly sensitive and specific quantification of hydroxy fatty acids in complex mixtures. nih.govnih.gov

A study detailed a method for determining 12-hydroxyoctadecanoic acid and stearic acid using HPLC with ELSD after alkaline hydrolysis. The method demonstrated good linearity, recovery, repeatability, and stability. akjournals.comresearchgate.net

Table 2: HPLC Methods for Hydroxy Fatty Acid Analysis

Method Column Mobile Phase Detection Application Reference
RP-HPLC C18 Acetonitrile/Water UV, ELSD, MS/MS Separation of fatty acids by hydrophobicity. hplc.euakjournals.com hplc.euakjournals.com
NP-HPLC Silica Gel Hexane/Isopropanol UV Separation of positional isomers. nih.gov nih.gov
HPLC-ELSD Zhongpu Develop XD-C18 Methanol (B129727)/1% Acetic Acid (gradient) ELSD Quantification of 12-hydroxyoctadecanoic acid. akjournals.comresearchgate.net akjournals.comresearchgate.net
Chiral HPLC ChiralPak AD-RH Methanol/Water/Acetic Acid MS/MS Enantiomeric separation. nih.gov nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile technique that can be used for the qualitative analysis and purification of this compound. wikipedia.orgnih.gov It is often used to monitor the progress of chemical reactions or to check the purity of a sample. wikipedia.org In TLC, a sample is spotted onto a plate coated with an adsorbent material, such as silica gel, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. wikipedia.org Compounds separate based on their differential affinity for the stationary and mobile phases. wikipedia.org

For visualizing the separated compounds, which are often colorless, various techniques can be used, such as viewing the plate under UV light if a fluorescent indicator is incorporated into the stationary phase, or by staining the plate with a reagent that reacts with the compounds to produce colored spots. wikipedia.org For example, reagents like sulfuric acid followed by heating can be used to visualize lipids. illinois.edu TLC can also be used for the preparative separation of small amounts of material. wikipedia.org

Chiral Chromatography for Enantiomeric Analysis

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S forms). Differentiating and quantifying these enantiomers is often crucial, as they can exhibit different biological activities. Chiral chromatography is the primary technique used for this purpose.

This can be achieved in two main ways:

Formation of Diastereomers: The racemic mixture of the hydroxy acid can be reacted with a chiral derivatizing agent to form diastereomers. doi.org These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column (either GC or HPLC). doi.org For instance, O-(−)-menthoxycarbonylated derivatives have been used for the enantiomeric separation of 2-hydroxy acids by GC. doi.org

Chiral Stationary Phases (CSPs): Alternatively, the enantiomers can be directly separated on a chiral stationary phase in HPLC. aocs.org CSPs are designed to interact differently with each enantiomer, leading to their separation. aocs.org Columns like ChiralPak AD-RH have been successfully employed for the chiral separation of hydroxyeicosatetraenoic acids (HETEs). nih.gov This direct approach is often preferred as it avoids the need for derivatization. aocs.org Research has shown that 1-phenylethyl isocyanate is a powerful chiral derivatization reagent for resolving secondary alcohols and hydroxy fatty acids using capillary gas chromatography. uni-konstanz.de

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the precise structure of organic molecules, including this compound. nih.govaocs.org Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of the molecule. nih.govaocs.org

¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule and their chemical environment. nih.gov The chemical shift, integration (relative number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) of the signals allow for the assignment of each proton to its position in the structure. mdpi.com For this compound, characteristic signals would be expected for the protons of the methyl group, the methylene (B1212753) groups of the long aliphatic chain, the proton on the carbon bearing the hydroxyl group (CH-OH), and the protons adjacent to the carbonyl group of the carboxylic acid. aocs.org

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., sp³, sp², bonded to an oxygen atom). aocs.org For this compound, distinct signals would be observed for the carbonyl carbon, the carbon attached to the hydroxyl group, and the various methylene and methyl carbons along the chain. aocs.org

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure. researchgate.net For example, a study on a wax composed of ω-hydroxy fatty acids utilized these 2D NMR techniques for complete structural analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands that confirm the presence of both a carboxylic acid and a hydroxyl group. The analysis of its close structural analog, 12-hydroxyoctadecanoic acid, reveals distinctive IR features that are directly comparable.

The spectrum is distinguished by a broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of the O–H stretching vibration of the hydroxyl group and the carboxylic acid dimer. The presence of the carboxylic acid is further confirmed by a strong, sharp peak corresponding to the carbonyl (C=O) stretch, typically found around 1700 cm⁻¹. Additionally, a C–O–H bending vibration can be observed near 1250 cm⁻¹, providing further evidence for the hydroxyl group.

These characteristic peaks allow for the clear differentiation of this compound from its non-hydroxylated counterpart, tetradecanoic acid, which would lack the significant O-H and C-O-H absorption bands.

Table 1: Characteristic Infrared Absorption Bands for this compound This table is based on analogous data for 12-hydroxyoctadecanoic acid.

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Appearance
Hydroxyl (-OH)O–H Stretch3200–3600Broad
Carboxylic Acid (-COOH)C=O Stretch~1700Strong, Sharp
Hydroxyl (-OH)C–O–H Bend~1250Medium

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular mass and elucidating the structure of this compound through fragmentation analysis. The molecular formula for this compound is C₁₄H₂₈O₃, giving it a monoisotopic mass of approximately 244.20 g/mol .

In electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, fatty acids are readily deprotonated. researchgate.net For this compound, this would result in an abundant [M-H]⁻ ion at an m/z (mass-to-charge ratio) of approximately 243.2.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the precursor ion. The collision-induced dissociation (CID) of the [M-H]⁻ ion of hydroxy fatty acids generates a characteristic pattern. For instance, the MS/MS spectra of similar long-chain hydroxy fatty acids show product ions resulting from the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov Fragmentation can also occur via charge-remote and charge-proximate homolytic cleavages, which help to identify the position of the hydroxyl group along the alkyl chain. researchgate.net

Analysis of the closely related 12-hydroxyoctadecanoic acid ([M-H]⁻ at m/z 299.259) shows characteristic fragment ions at m/z 281.24 (loss of H₂O), m/z 253.25 (cleavage near the carboxyl group), and other ions corresponding to cleavages along the carbon chain. By analogy, the fragmentation of this compound would be expected to produce a distinct pattern that confirms both its molecular weight and the specific location of the hydroxyl group.

Table 2: Predicted Mass Spectrometry Data for this compound (Negative ESI Mode) Fragmentation data is predicted based on patterns observed for analogous hydroxy fatty acids. nih.gov

Ion TypePredicted m/zDescription
Precursor Ion [M-H]⁻~243.2Deprotonated molecule of C₁₄H₂₈O₃
Fragment Ion [M-H-H₂O]⁻~225.2Loss of water from the precursor ion
Fragment Ion-Ions resulting from cleavage at the C-C bonds adjacent to the hydroxyl-bearing carbon
Fragment Ion-Ions resulting from cleavage along the aliphatic chain

Quantitative Analysis and Method Validation in Complex Matrices

The quantification of this compound in complex samples, such as biological fluids or industrial formulations, requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS/MS) is a frequently used technique due to its high sensitivity and selectivity. researchgate.netbiomedres.us

The analytical procedure typically involves sample preparation to extract the analyte and remove interfering substances. For fatty acids in biological samples, this may include alkaline hydrolysis to release the acid from its esterified forms, followed by liquid-liquid or solid-phase extraction. nih.govbiomedres.us An internal standard, often a deuterated version of the analyte (e.g., 12-HETE-d₈), is added at the beginning of the sample preparation to correct for variations in extraction efficiency and instrument response. nih.gov

Method validation is a critical process to ensure that the analytical method is fit for its intended purpose. iupac.org This involves assessing several key performance characteristics. Studies on the closely related 12-hydroxyoctadecanoic acid using HPLC with an evaporative light-scattering detector (ELSD) provide a clear example of the validation process. akjournals.comresearchgate.netakjournals.com The validation demonstrates the method's linearity, limits of detection (LOD) and quantitation (LOQ), accuracy (as recovery), precision (as relative standard deviation, RSD), and stability. researchgate.netakjournals.com For example, a validated HPLC-ELSD method for 12-hydroxyoctadecanoic acid showed good linearity over a concentration range of 119.1–1190.7 μg/mL, with a high correlation coefficient (r > 0.999). akjournals.comakjournals.com The LOD and LOQ were determined to be 1.1 μg/mL and 3.2 μg/mL, respectively. akjournals.comresearchgate.netakjournals.com

Table 3: Example of Method Validation Parameters for Quantitative Analysis of 12-Hydroxyoctadecanoic Acid by HPLC-ELSD This table presents data from a validated method for a structurally similar compound, illustrating typical performance characteristics. researchgate.netakjournals.comakjournals.com

ParameterFinding
Linearity Range 119.1–1190.7 μg/mL
Correlation Coefficient (r) 0.9993
Limit of Detection (LOD) 1.1 μg/mL
Limit of Quantitation (LOQ) 3.2 μg/mL
Recovery (Accuracy) 101.5% (RSD: 2.1%)
Repeatability (Precision) RSD: 1.1% (n=6)
Sample Stability Stable for 8 hours at room temperature (RSD < 2.6%)

Research on Biotechnological and Material Science Applications Non Medical/non Pharmaceutical

Utilization as Monomers in Polymer Science and Bioplastics

12-Hydroxytetradecanoic acid serves as a monomer for the synthesis of novel bioplastics, offering a bio-based alternative to conventional petroleum-derived polymers.

Researchers have successfully synthesized high molecular weight poly(ω-hydroxytetradecanoic acid), also referred to as P(ω-OHC14), through a melt-condensation polymerization of methyl ω-hydroxytetradecanoate, a derivative of this compound. mdpi.comchula.ac.th This process typically employs a catalyst, such as titanium tetraisopropoxide, and involves a two-stage reaction under controlled temperature and vacuum to achieve high molecular weights. mdpi.comchula.ac.thresearchgate.net The monomer itself can be produced via a fermentation process utilizing an engineered strain of the yeast Candida tropicalis. mdpi.comchula.ac.th

The molecular weight of the resulting polyester (B1180765) is a critical factor influencing its mechanical properties and can be controlled by adjusting polymerization conditions like catalyst concentration, reaction time, and temperature. mdpi.comchula.ac.thresearchgate.net Studies have produced P(ω-OHC14) with weight-average molecular weights (Mw) ranging from 53,000 to 140,000 g/mol . mdpi.comchula.ac.thresearchgate.net

The physico-mechanical properties of P(ω-OHC14) show a strong dependence on its molecular weight. A notable finding is the transition from brittle to ductile behavior as the molecular weight increases. mdpi.comchula.ac.th Polymers with an Mw of 53,000 g/mol exhibit brittle fracture. mdpi.comchula.ac.th As the Mw increases into the range of 53,000 to 78,000 g/mol , a brittle-to-ductile transition is observed. mdpi.comchula.ac.th Above an Mw of 78,000 g/mol , the polymer demonstrates tough properties, characterized by a strain-hardening phenomenon, an elongation at break of approximately 700%, and a true tensile strength of about 50 MPa. mdpi.comchula.ac.th

Below is a data table summarizing the synthesis conditions and resulting properties of poly(ω-hydroxytetradecanoic acid).

CatalystPolymerization ConditionsMolecular Weight (Mw) ( g/mol )Key Mechanical Properties
Titanium TetraisopropoxideTwo-stage melt-condensation: 2h at 200°C under N₂, then 4h at 220°C under vacuum. mdpi.comchula.ac.th53,000 - 140,000Mw > 78,000: Tough, elongation at break ~700%, tensile strength ~50 MPa. mdpi.comchula.ac.th
Immobilized Lipase (B570770) from Candida antarcticaPolycondensation in toluene (B28343) at 90°C. researchgate.net92,300 - 118,200Copolymers with 12-hydroxystearate show tunable properties from crystalline to amorphous. researchgate.net

The development of fully bio-based and biodegradable polymer blends is a significant goal in materials science. Research has demonstrated that poly(ω-hydroxytetradecanoic acid) (PC14) can be effectively blended with polylactide (PLA), one of the most widely used bioplastics, to enhance its material properties. acs.orgisca.me Although PLA is derived from renewable resources and is biodegradable, it suffers from inherent brittleness, which limits its applications. acs.org

By employing reactive extrusion, a green manufacturing technique, researchers have successfully created compatibilized blends of PLA and PC14. acs.org The addition of a catalyst like titanium tetrabutoxide during the blending process promotes transesterification reactions between the two polymers, leading to the in-situ formation of PLA-b-PC14 block copolymers. acs.org These copolymers act as compatibilizers, improving the adhesion between the PLA and PC14 phases. acs.org

The results of this research are promising. The inclusion of just 5% PC14 into a PLA blend was shown to dramatically increase the elongation at break from a mere 3% for neat PLA to 140%, with only a minor reduction in the tensile modulus. acs.org Furthermore, blending 20% PC14 with PLA resulted in a 2.4-fold increase in impact strength compared to pure PLA. acs.org These findings highlight the potential of this compound-derived polymers to serve as effective bio-based impact modifiers and toughening agents for PLA, thereby expanding its range of applications in areas like packaging. acs.orgisca.me

Synthesis of Poly(ω-hydroxytetradecanoic acid)

Research into its Role in Nanomaterial Synthesis

While direct research on the use of this compound in nanomaterial synthesis is limited in the reviewed literature, studies on structurally similar molecules provide insight into its potential. Fatty acids and their derivatives are often employed as capping agents in the synthesis of metallic nanoparticles to control their growth, prevent aggregation, and ensure stability. frontiersin.orgnih.gov

A notable example involves an epoxidized derivative of ricinoleic acid, sodium 9,10-epoxy-12-hydroxytetradecanoate (SEAR), which has been successfully used as both a reducing and stabilizing agent in the aqueous synthesis of silver nanoparticles (AgNPs). frontiersin.org The concentration of this capping agent was found to be a crucial factor in determining the size of the resulting nanoparticles. frontiersin.org This demonstrates that a C18 hydroxy fatty acid derivative can effectively control nanoparticle formation, suggesting a potential role for this compound in this field.

Development of Sustainable Industrial Feedstocks and Processes

A key area of research is the development of sustainable, bio-based routes to produce valuable platform chemicals like this compound, thereby reducing reliance on petrochemical feedstocks. mdpi.comrsc.org Significant progress has been made in engineering microbial systems for the production of ω-hydroxyfatty acids from renewable resources.

Notably, strains of the yeast Candida tropicalis have been genetically engineered to facilitate the high-yield biotransformation of fatty acids into their corresponding ω-hydroxy derivatives. researchgate.netrsc.org Through the targeted removal of genes responsible for the further oxidation of ω-hydroxyfatty acids and the integration of a specific ω-hydroxylase (a P450 enzyme), researchers have developed a whole-cell biotransformation process. researchgate.net This engineered system has been shown to produce high titers of 14-hydroxytetradecanoic acid from methyl myristate, with reported yields exceeding 150 g/L after process optimization. researchgate.net This biotechnological route offers high selectivity and produces fewer by-products compared to traditional chemical synthesis. researchgate.net Further research is exploring the production of other hydroxy fatty acids, such as ω-hydroxydodecanoic acid, from feedstocks like dodecane (B42187) using engineered Candida viswanathii. rsc.org Such microbial fermentation processes represent a significant step towards the sustainable industrial-scale production of this compound and other ω-hydroxyfatty acids from renewable raw materials.

Exploration in Oleochemical Transformations for Specialty Chemicals

This compound and its close chemical relatives are being explored as versatile starting materials in the field of oleochemistry for the synthesis of a variety of specialty chemicals. researchgate.netresearchgate.netatamankimya.com Oleochemicals, which are derived from natural fats and oils, are valued for their biodegradability and renewable origins. researchgate.netatamankimya.com The hydroxyl group on the fatty acid chain provides a reactive site for further chemical or enzymatic modifications, leading to a diverse range of value-added products.

Research has demonstrated the biotransformation of 12-hydroxyoctadecanoic acid, a structurally very similar C18 hydroxy fatty acid, into other useful compounds. For instance, a microbial isolate, Bacillus sp. U88, has been shown to convert 12-hydroxyoctadecanoic acid into a mixture of 12,15-, 12,16-, and 12,17-dihydroxyoctadecanoic acids. researchgate.net In another study, Bacillus cereus was used to transform 12-hydroxyoctadecanoic acid into 12-hydroxyoctadecanamide, a fatty amide with applications as a chemical additive and lubricant. researchgate.net These transformations highlight the potential to use microorganisms to introduce new functionalities onto the fatty acid backbone, creating novel specialty chemicals. researchgate.net Such bio-based products have potential applications as lubricants, emulsifiers, and precursors for other chemical syntheses. researchgate.net

Future Research Directions and Unexplored Avenues for 12 Hydroxytetradecanoic Acid

Integrated Omics Approaches for Comprehensive Biological Understanding

A holistic understanding of the biological significance of 12-hydroxytetradecanoic acid necessitates the application of integrated "omics" technologies. These approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the compound's interactions within a biological system.

Metabolomics studies have begun to highlight the presence of related hydroxy fatty acids as potential biomarkers. For instance, a metabolomics workflow using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry identified 3-hydroxytetradecanoic acid as one of several oxylipids that could distinguish between raw, pasteurized, and ultra-high temperature treated milk. nih.gov In another study, an integrated analysis of transcriptomics and metabolomics in the yeast Rhodotorula glutinis revealed that 3-hydroxytetradecanoic acid levels increased significantly under sodium butyrate (B1204436) exposure, which also boosted carotenoid production. nih.gov This suggests a potential link between hydroxy fatty acid metabolism and other significant biosynthetic pathways.

Future research should aim to apply similar integrated omics strategies specifically to this compound. By combining lipidomics to quantify its levels with transcriptomics and proteomics, researchers can identify the genes and proteins whose expression is correlated with the presence of this fatty acid. This could uncover novel metabolic pathways, signaling cascades, and regulatory networks in which this compound plays a part. For example, investigating the faecal metabolome in various health and disease states could reveal associations between gut microbiota, this compound production, and human health, similar to how 12-hydroxyoctadecanoic acid was identified as a differential metabolite in individuals with hyperplastic polyps. mdpi.com

Table 1: Potential Integrated Omics Studies for this compound

Omics TechniqueResearch QuestionPotential Outcome
Lipidomics How do levels of this compound change in response to different stimuli (e.g., diet, stress, pathogen exposure)?Identification of conditions that modulate its production and potential biomarker discovery.
Transcriptomics (RNA-Seq) Which genes are differentially expressed in organisms or cells that produce or are exposed to this compound?Elucidation of the genetic pathways involved in its synthesis, degradation, and biological effects.
Proteomics What proteins interact with this compound or are altered in its presence?Identification of binding partners, enzymes, and signaling proteins that mediate its function.
Integrative Analysis How do changes in the lipidome, transcriptome, and proteome correlate in the context of this compound?A comprehensive model of the compound's biological role and mechanism of action.

Advanced Computational Modeling for Structure-Function Prediction

Advanced computational modeling and simulation techniques offer a powerful, in-silico lens to predict the structure-function relationships of this compound. Molecular dynamics (MD) simulations, for example, can provide detailed insights into its conformational dynamics and interactions with other molecules, such as proteins and lipids.

While specific MD studies on this compound are limited, research on closely related molecules provides a strong precedent. For instance, MD simulations have been used to study the aggregation of (R)-12-hydroxystearic acid in organic solvents, revealing the importance of hydrogen bonding and molecular chirality in the formation of self-assembled fibrillar networks. drexel.edu These simulations identified key functional group interactions that influence the morphology of the aggregates. drexel.edu Another computational study used MD simulations to assess the stability of 2-hydroxytetradecanoic acid when docked into a chemosensory receptor, indicating how the ligand binding stabilized the receptor's structure. nih.gov

Future computational work should focus directly on this compound. MD simulations could be employed to model its interaction with cell membranes, predicting how its hydroxyl group affects membrane fluidity, permeability, and the function of embedded proteins. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activities of this compound and its analogues, guiding the synthesis of novel compounds with enhanced or specific properties.

Table 2: Potential Computational Modeling Applications

Modeling TechniqueResearch ObjectivePredicted Insight
Molecular Dynamics (MD) Simulate the interaction of this compound with lipid bilayers.Understand its impact on membrane structure and properties.
Protein-Ligand Docking Predict the binding of this compound to various enzymes and receptors.Identify potential protein targets and biological functions.
Quantum Mechanics (QM) Calculate the electronic properties and reactivity of the molecule.Inform its chemical stability and potential for enzymatic transformation.
QSAR Modeling Correlate structural features of this compound analogues with their biological activity.Guide the design of new functional molecules for targeted research.

Green Chemistry Principles in Synthesis and Production

The chemical synthesis of hydroxy fatty acids often involves harsh conditions and environmentally unfriendly reagents. A significant future direction lies in the development of sustainable and efficient production methods for this compound, guided by the principles of green chemistry. Biocatalysis, using either isolated enzymes or whole-cell systems, is a particularly promising avenue.

Research has already demonstrated the potential of enzymatic synthesis for various hydroxy fatty acids. For example, engineered fungal peroxygenases have been used for the highly regioselective ω-1 hydroxylation of fatty acids, achieving a preparative scale synthesis of (ω-1)-hydroxytetradecanoic acid (13-hydroxytetradecanoic acid). d-nb.info Similarly, the yeast Candida viswanathii has been engineered to produce ω-hydroxydodecanoic acid from dodecane (B42187), highlighting the potential of microbial platforms. rsc.orgrsc.org The use of lipases for the synthesis of polyesters from hydroxy fatty acids, such as 12-hydroxystearic acid, further underscores the versatility of biocatalysts in this field. mdpi.comresearchgate.net

Future work should focus on discovering or engineering enzymes, such as cytochrome P450 monooxygenases or fatty acid hydratases, that can specifically and efficiently produce this compound. nih.gov Optimizing fermentation conditions and downstream processing for these biocatalytic systems will be crucial for achieving industrially viable yields. The use of renewable feedstocks and environmentally benign solvents, such as supercritical CO2, will further enhance the green credentials of the production process. diva-portal.org

Expanding the Biological Scope: Discovery in Novel Organisms and Niches

The known biological sources of this compound are currently limited. A crucial area for future research is to expand the search for this compound into novel organisms and ecological niches. This exploration could reveal new biological roles and provide access to novel enzymatic machinery for its synthesis.

Recent studies have started to uncover the presence of related hydroxy fatty acids in diverse microorganisms. For instance, a study on Lactobacillus plantarum MiLAB 14 identified four antifungal compounds, including 3-(R)-hydroxytetradecanoic acid. asm.org The production of these 3-hydroxy fatty acids was found to be excreted by living bacterial cells, suggesting a role in microbial competition. asm.org Another report has documented the presence of 12-hydroxyoctadecanoic acid in Bacillus cereus. nih.gov

Future investigations should systematically screen a wider range of organisms, including bacteria from unique environments (e.g., marine sediments, soil, extremophiles), fungi, and plants. The morning glory family (Convolvulaceae), for example, is known to produce a variety of hydroxylated fatty acids as part of their resin glycoside structures. biorxiv.org Combining advanced analytical techniques like GC-MS and LC-MS/MS with microbial culture and plant metabolomics will be key to these discovery efforts. Identifying new producer organisms will not only broaden our understanding of the distribution and function of this compound in nature but also provide a potential source of novel enzymes for biocatalytic applications.

Design of Novel Functional Analogues for Targeted Research Applications

The synthesis of functional analogues of this compound is a powerful strategy for dissecting its biological functions and developing tools for research. By modifying the structure of the parent molecule, researchers can create probes to trace its metabolic fate, inhibit specific enzymes, or modulate its activity.

A clear example of this approach is the synthesis of deuterium-labeled this compound. This isotopically labeled analogue was created to be used as a tracer to study a desaturase enzyme in the moth Spodoptera littoralis. nih.gov While in this specific case, the labeled compound was not converted to the expected pheromone component, the study demonstrates the principle of using stable isotope labeling to track metabolic pathways. nih.gov In another area, fatty acid analogues of the natural product podophyllotoxin (B1678966) have been synthesized to explore new anticancer agents, with one such analogue incorporating 12-hydroxydodecanoic acid. nih.gov

Future research should focus on designing and synthesizing a broader range of analogues. These could include:

Fluorescently-tagged analogues: For visualizing the compound's uptake and subcellular localization.

Biotinylated or clickable analogues: For identifying protein binding partners through affinity purification and proteomics.

Analogues with modified chain lengths or hydroxyl group positions: To probe the structural requirements for its biological activity.

Enzyme-resistant analogues: To study its signaling functions without metabolic breakdown.

These novel chemical tools will be invaluable for elucidating the precise molecular mechanisms through which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 12-Hydroxydodecanoic acid in laboratory settings?

  • Methodology :

  • Epoxide ring-opening : Reacting dodecenoic acid derivatives with peracetic acid to form epoxides, followed by hydrolysis under acidic or basic conditions to yield the hydroxy group .

  • Microbial oxidation : Certain bacterial strains (e.g., Pseudomonas) selectively hydroxylate dodecanoic acid at the C12 position .

  • Commercial synthesis : Available via suppliers like Sigma-Aldrich (purity ≥97%, CAS 505-95-3) but requires validation via NMR or GC-MS .

    • Key Data :
PropertyValueSource
Molecular formulaC₁₂H₂₄O₃
Molecular weight216.32 g/mol
IUPAC name12-Hydroxydodecanoic acid

Q. How is 12-Hydroxydodecanoic acid characterized for purity and structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : Confirm hydroxyl (-OH) and carboxylic acid (-COOH) proton signals (δ 1.5–2.5 ppm for CH₂ groups, δ 11–12 ppm for -COOH) .
  • FTIR : Detect O-H stretching (3200–3600 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .
  • GC-MS : Verify molecular ion peak at m/z 216.3 and fragmentation patterns .
    • Safety note : Non-hazardous under standard handling conditions (GHS classification) .

Advanced Research Questions

Q. How can researchers design experiments to study the role of 12-Hydroxydodecanoic acid in lipid bilayer systems?

  • Experimental design :

  • Model membranes : Incorporate the compound into phospholipid vesicles (e.g., DPPC or DOPC) at varying molar ratios (1–10 mol%) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to measure phase transition temperatures and membrane fluidity changes .
  • Permeability assays : Monitor leakage of fluorescent probes (e.g., calcein) from liposomes to assess bilayer disruption .
    • Data contradiction tip : If solubility issues arise (e.g., in aqueous buffers), use co-solvents like ethanol (<5% v/v) or prepare micellar solutions with surfactants .

Q. What strategies resolve discrepancies in reported solubility data for 12-Hydroxydodecanoic acid across studies?

  • Methodological adjustments :

  • Solvent selection : Prioritize polar aprotic solvents (e.g., DMSO, THF) for dissolution, as the compound exhibits limited solubility in water .
  • Temperature control : Conduct solubility tests at 25°C and 37°C to account for temperature-dependent variations .
  • Validation : Cross-check with NIST thermochemistry data (if available) or replicate experiments using standardized protocols .

Q. How can computational modeling elucidate the interaction of 12-Hydroxydodecanoic acid with enzymes like lipoxygenases?

  • Approaches :

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities between the compound’s hydroxyl group and enzyme active sites .
  • MD simulations : Simulate lipid-enzyme complexes in silico to study conformational changes over 100-ns trajectories .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in oxidation reactions .

Methodological Best Practices

  • Safety protocols : Despite its non-hazardous classification, use gloves and eye protection to prevent irritation during prolonged handling .
  • Data reproducibility : Document synthesis and purification steps rigorously (e.g., column chromatography conditions, solvent ratios) to enable replication .
  • Literature alignment : Cross-reference findings with primary sources (e.g., NIST, Sigma-Aldrich) to ensure consistency with established data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.